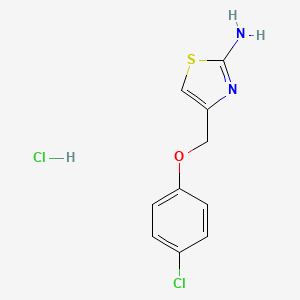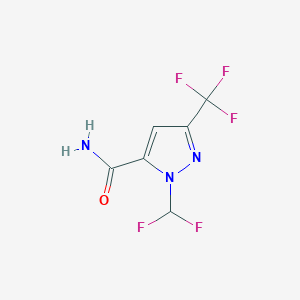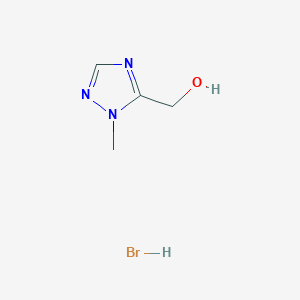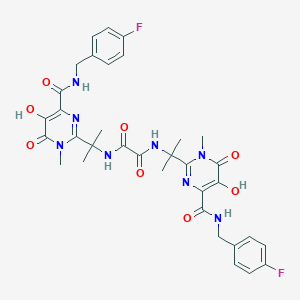
Unii-4R5S14FD9Y
Descripción general
Descripción
The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The UNII for the substance you’re interested in is “4R5S14FD9Y”. Its formula is C34H36F2N8O8 and its preferred substance name is DES(5-METHYL-1,3,4-OXADIAZOL)RALTEGRAVIR DIMER .
Aplicaciones Científicas De Investigación
Given the constraints and the absence of direct results related to "Unii-4R5S14FD9Y," it may be beneficial to explore related scientific research applications in broader terms, such as the development of novel materials, advances in technology for scientific research, or the implications of scientific discoveries on technology and society. These areas can provide a general understanding of how scientific research applications evolve and impact various fields.
Recent Advances in Material Sciences
Recent studies emphasize the significance of developing novel materials through chemical research, highlighting the synergism between scientific discovery and technological advancements. Notably, the evolution of the electronics industry from vacuum tubes to diodes, transistors, and chips exemplifies this relationship (Cushing, Kolesnichenko, & O'Connor, 2004).
Transformative Educational Programs for Researchers
Educational programs aimed at aiding academic researchers in translating research into innovations and ventures are crucial. These programs focus on experiential learning in STEM innovation, invention, and entrepreneurship to create viable and socially beneficial businesses, addressing innovation challenges in the U.S. (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Mecanismo De Acción
- TLR4 plays a crucial role in the immune response, particularly in recognizing pathogen-associated molecular patterns (PAMPs) and initiating innate immune reactions .
Target of Action
- primarily targets toll-like receptor 4 (TLR4) .
Mode of Action
Biochemical Pathways
- affects several pathways:
- Activation of TLR4 triggers NF-κB signaling, influencing gene expression related to inflammation and cell survival. Downstream effects involve modulation of cell adhesion molecules (CAMs), including syndecan-1 and integrin β3. TLR4 inhibition upregulates E-cadherin expression, impacting cell adhesion .
Result of Action
- Unii-4R5S14FD9Y suppresses TLR4 expression. Reduced migration of non-small cell lung carcinoma (NSCLC) cells. Enhanced cell death.
Análisis Bioquímico
Biochemical Properties
Unii-4R5S14FD9Y plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with integrase enzymes, where this compound acts as an inhibitor. This inhibition prevents the integration of viral DNA into the host genome, making it a potential candidate for antiviral therapies . Additionally, this compound interacts with various proteins involved in DNA repair and replication, further highlighting its importance in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of integrase enzymes, leading to reduced viral replication in infected cells . Furthermore, it affects gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis. These cellular effects make this compound a valuable tool for studying cellular mechanisms and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of integrase enzymes, inhibiting their activity and preventing the integration of viral DNA into the host genome . This binding interaction is crucial for its antiviral properties. Additionally, this compound modulates the activity of other enzymes involved in DNA repair and replication, further contributing to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it may undergo degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of viral replication and alterations in gene expression . These temporal effects are important for understanding the compound’s potential for therapeutic applications and its behavior in different experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body. Additionally, this compound affects metabolic flux and metabolite levels, influencing the overall metabolic profile of cells . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cells, this compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects . These transport and distribution properties are important for understanding the compound’s pharmacodynamics and cellular targeting.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the nucleus, where it interacts with integrase enzymes and other nuclear proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
N,N'-bis[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36F2N8O8/c1-33(2,31-39-21(23(45)29(51)43(31)5)25(47)37-15-17-7-11-19(35)12-8-17)41-27(49)28(50)42-34(3,4)32-40-22(24(46)30(52)44(32)6)26(48)38-16-18-9-13-20(36)14-10-18/h7-14,45-46H,15-16H2,1-6H3,(H,37,47)(H,38,48)(H,41,49)(H,42,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVBZYLQLQOQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)NC(C)(C)C3=NC(=C(C(=O)N3C)O)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36F2N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391918-18-5 | |
| Record name | DES(5-methyl-1,3,4-oxadiazol)raltegravir dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391918185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(5-METHYL-1,3,4-OXADIAZOL)RALTEGRAVIR DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5S14FD9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)


![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)
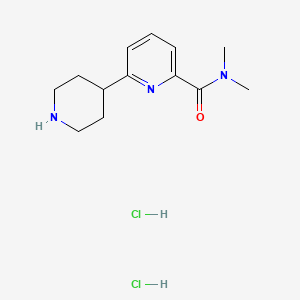
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)
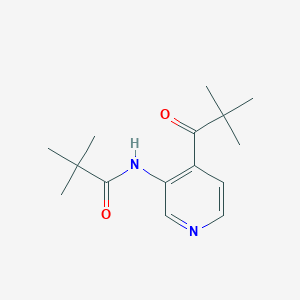

![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)
![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)
